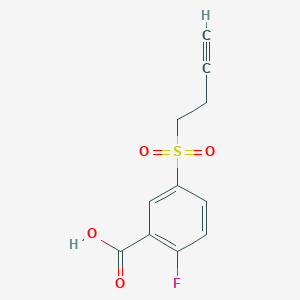

5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

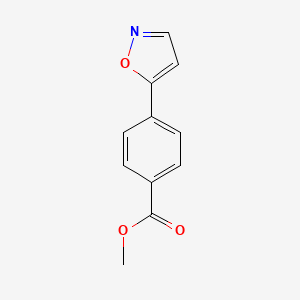

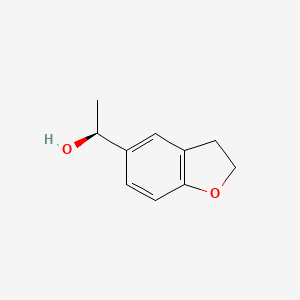

“5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid” is a complex organic compound. It contains a benzoic acid moiety, which is a common component in various pharmaceuticals and is known for its antimicrobial properties. The compound also has a but-3-yn-1-ylsulfonyl group attached to it. This group contains a triple bond, which suggests that it might participate in click chemistry reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzoic acid core, followed by the addition of the but-3-yn-1-ylsulfonyl and fluorine groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring (from the benzoic acid), a sulfonyl group (SO2), a triple bond (from the but-3-yn-1-yl group), and a fluorine atom. The presence of these different groups would likely result in a complex three-dimensional structure .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triple bond and the sulfonyl group. The triple bond could potentially participate in click chemistry reactions, which are widely used in drug discovery and materials science .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the acidic carboxyl group (from the benzoic acid) could impact its solubility in different solvents .

安全和危害

未来方向

作用机制

Target of Action

The primary targets of 5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid are proteins with tyrosine residues . This compound is a part of a new class of electrophiles known as sulfonyl-triazoles . These electrophiles mediate covalent reactions with tyrosine residues on proteins through sulfur-triazole exchange (SuTEx) chemistry .

Mode of Action

5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid interacts with its targets through a process known as UV light-induced covalent modification . This compound contains a light-activated diazirine, an alkyne tag, and a carboxylic acid synthetic handle . When appended to a ligand or pharmacophore through its acid linker, this building block allows for UV light-induced covalent modification of a biological target .

Biochemical Pathways

The affected biochemical pathways involve the covalent reaction with tyrosine residues on proteins through SuTEx chemistry . This reaction leads to changes in protein function and can affect various downstream effects, including protein-protein interactions and signal transduction pathways .

Result of Action

The molecular and cellular effects of 5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid’s action are largely dependent on the specific proteins it targets. By covalently modifying tyrosine residues, this compound can alter protein function, potentially leading to changes in cellular signaling, metabolism, or other processes .

Action Environment

The action, efficacy, and stability of 5-(But-3-yn-1-ylsulfonyl)-2-fluorobenzoic acid can be influenced by various environmental factors. For instance, the presence of UV light is necessary for the compound’s mode of action Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and efficacy

属性

IUPAC Name |

5-but-3-ynylsulfonyl-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO4S/c1-2-3-6-17(15,16)8-4-5-10(12)9(7-8)11(13)14/h1,4-5,7H,3,6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHCXNKSINYSMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-[(2-Chloro-3-methoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2839001.png)

![ethyl 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetate](/img/structure/B2839002.png)

![N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2839005.png)

![Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2839006.png)

![N-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2839007.png)

![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid;hydrochloride](/img/structure/B2839012.png)